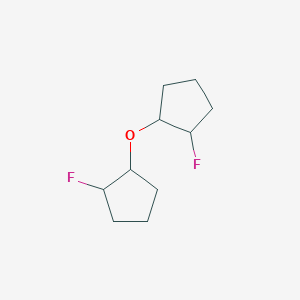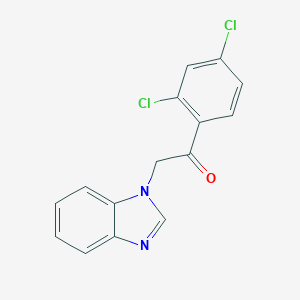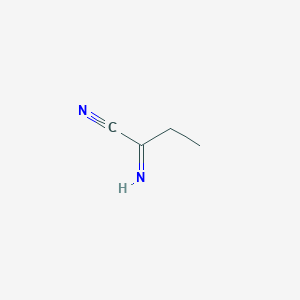
2-Iminobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iminobutanenitrile, also known as IBN, is an organic compound with the chemical formula C4H6N2. It is a colorless liquid that has a strong odor and is soluble in water and organic solvents. IBN is an important intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-Iminobutanenitrile is not fully understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions, such as the formation of Schiff bases and the synthesis of β-amino acids. This compound has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of neurotransmitters in the brain. This suggests that this compound may have potential therapeutic applications in the treatment of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-Iminobutanenitrile has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, this compound is a versatile building block that can be used to synthesize a wide range of organic compounds. However, this compound also has some limitations. It is a highly reactive compound that can be difficult to handle. Additionally, this compound has a strong odor and can be toxic if ingested or inhaled.
Future Directions
There are several future directions for the study of 2-Iminobutanenitrile. One area of research is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Additionally, this compound could be studied for its potential use as a catalyst or ligand in various chemical reactions. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
2-Iminobutanenitrile can be synthesized through a variety of methods, including the reaction of acrylonitrile with formaldehyde and ammonia, the reaction of acrylonitrile with hydroxylamine, and the reaction of acrylonitrile with hydrogen cyanide. The most commonly used method is the reaction of acrylonitrile with formaldehyde and ammonia, which involves the formation of a Schiff base intermediate that is subsequently hydrolyzed to form this compound.
Scientific Research Applications
2-Iminobutanenitrile has been extensively used in scientific research due to its versatile chemical properties. It is commonly used as a building block in the synthesis of various organic compounds, such as β-amino acids, β-lactams, and pyridines. This compound has also been used as a reagent in the synthesis of chiral ligands and catalysts. Additionally, this compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
117506-10-2 |
|---|---|
Molecular Formula |
C4H6N2 |
Molecular Weight |
82.1 g/mol |
IUPAC Name |
propanimidoyl cyanide |
InChI |
InChI=1S/C4H6N2/c1-2-4(6)3-5/h6H,2H2,1H3 |
InChI Key |
BRQXEUGMULHSJU-UHFFFAOYSA-N |
SMILES |
CCC(=N)C#N |
Canonical SMILES |
CCC(=N)C#N |
synonyms |
2-IMINOBUTYRONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






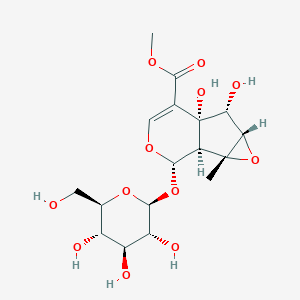

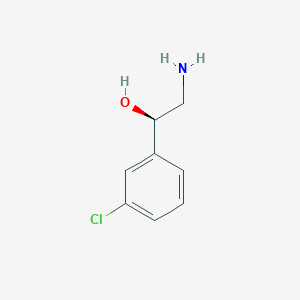

![1H-Benzo[d]imidazole-6-carboxamide](/img/structure/B37902.png)

